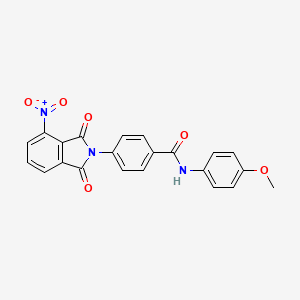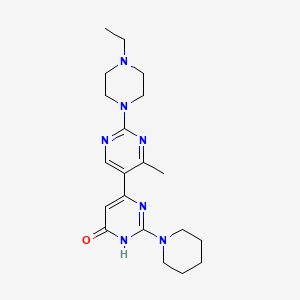![molecular formula C23H14ClN3O3 B5975516 5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5975516.png)
5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves the inhibition of specific signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of proteins, such as vascular endothelial growth factor (VEGF), which are involved in the growth of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells and reduce the formation of new blood vessels in tumor tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to have low toxicity in animal models. One limitation of using this compound in lab experiments is the limited availability of the compound and the difficulty of synthesizing it.
Direcciones Futuras
For the research of 5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide include further studies on its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, research can focus on the development of new synthesis methods for this compound to increase its availability for research purposes. Further studies can also be conducted to investigate the potential side effects of this compound and its interactions with other drugs.
Métodos De Síntesis
The synthesis of 5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves the reaction of 3-chloroaniline, 2-furoic acid, and 2-aminopyridine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has shown potential as a therapeutic agent in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O3/c24-16-4-1-3-15(13-16)18-10-11-20(29-18)22(28)26-17-8-6-14(7-9-17)23-27-21-19(30-23)5-2-12-25-21/h1-13H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIXNIIVUOTSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5975444.png)


![1-(4-bromophenyl)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5975463.png)
![N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5975467.png)
![methyl 5-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-5-oxopentanoate](/img/structure/B5975476.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5975479.png)
![ethyl 4-({[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5975483.png)

![4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5975503.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B5975504.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B5975512.png)
![methyl 1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B5975515.png)